6-(4-(Ethylthio)phenyl)nicotinaldehyde
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Overview
Description
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde, also known as AldrichCPR, is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxaldehyde functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and 3-pyridinecarboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(ethylthio)benzaldehyde and 3-pyridinecarboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(ethylthio)benzaldehyde: A precursor in the synthesis of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde.
3-pyridinecarboxylic acid: Another precursor used in the synthesis.
6-(4-methylphenyl)pyridine-3-carboxaldehyde: A structurally similar compound with a methyl group instead of an ethylthio group.
Uniqueness
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H13NOS |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
6-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChI Key |
PDCZCFBSFOLVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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